3',5'-Dichloro-2'-hydroxyacetophenone
Overview
Description
3’,5’-Dichloro-2’-hydroxyacetophenone is an organic compound with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 g/mol . It is also known by other names such as 1-(3,5-Dichloro-2-hydroxyphenyl)ethan-1-one and 2-Acetyl-4,6-dichlorophenol . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to an acetophenone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dichloro-2’-hydroxyacetophenone typically involves the chlorination of 2’-hydroxyacetophenone. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 3’ and 5’ positions .
Industrial Production Methods
Industrial production methods for 3’,5’-Dichloro-2’-hydroxyacetophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction, with careful monitoring of reaction parameters to maintain product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dichloro-2’-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3’,5’-dichloro-2’-hydroxybenzoic acid.
Reduction: Formation of 3’,5’-dichloro-2’-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’,5’-Dichloro-2’-hydroxyacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’,5’-Dichloro-2’-hydroxyacetophenone involves its interaction with various molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. The chlorine atoms enhance its lipophilicity, facilitating its penetration through biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 2’-Hydroxy-3’,5’-dimethylacetophenone
- 2’-Hydroxy-4’,6’-dimethoxyacetophenone
- 2’-Hydroxy-3’,5’-dibromoacetophenone
Uniqueness
3’,5’-Dichloro-2’-hydroxyacetophenone is unique due to the presence of chlorine atoms, which impart distinct chemical and biological properties. Compared to its analogs with different substituents, it exhibits higher reactivity and potential bioactivity .
Properties
IUPAC Name |
1-(3,5-dichloro-2-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFYGRLJDKWMDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334406 | |
Record name | 1-(3,5-dichloro-2-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3321-92-4 | |
Record name | 1-(3,5-dichloro-2-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',5'-Dichloro-2'-hydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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